molecular formula C13H21NO B14191055 N-Benzyl-2-ethoxy-N-methylpropan-1-amine CAS No. 900496-17-5

N-Benzyl-2-ethoxy-N-methylpropan-1-amine

Katalognummer: B14191055
CAS-Nummer: 900496-17-5
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: SKDGFNZJSBPSSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-2-ethoxy-N-methylpropan-1-amine is an organic compound with a complex structure that includes a benzyl group, an ethoxy group, and a methylpropan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-ethoxy-N-methylpropan-1-amine typically involves the reaction of benzyl chloride with 2-ethoxy-N-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-2-ethoxy-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-2-ethoxy-N-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of N-Benzyl-2-ethoxy-N-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-2-methylpropan-1-amine: Shares a similar structure but lacks the ethoxy group.

    N-Benzyl-tert-butylamine: Contains a tert-butyl group instead of the ethoxy group.

    N-Benzylisobutylamine: Similar backbone but different substituents.

Uniqueness

N-Benzyl-2-ethoxy-N-methylpropan-1-amine is unique due to the presence of both the ethoxy and benzyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

900496-17-5

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

N-benzyl-2-ethoxy-N-methylpropan-1-amine

InChI

InChI=1S/C13H21NO/c1-4-15-12(2)10-14(3)11-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3

InChI-Schlüssel

SKDGFNZJSBPSSO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C)CN(C)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.